Difluoro(phenyl)acetonitrile
Overview
Description
Difluoro(phenyl)acetonitrile is an organic compound that belongs to the class of fluorinated aromatic nitriles. It is also known as 2,5-Difluorophenylacetonitrile . It has a molecular weight of 153.13 g/mol .
Molecular Structure Analysis
The molecular structure of Difluoro(phenyl)acetonitrile involves a C,N-chelating 4-(3,5-difluorophenyl)-2,6-diphenylpyridine ligand . The bond length between C9 and C10 of 1.487 (4) A ̊ is intermediate between a single and double C—C bond and thus indicates a highly -conjugated system .Physical And Chemical Properties Analysis
Difluoro(phenyl)acetonitrile has a density of 1.2300g/mL and a refractive index of 1.4824 to 1.4844 . Its molecular weight is 153.13 g/mol .Scientific Research Applications
Organic Synthesis Intermediary
Difluoro(phenyl)acetonitrile: serves as a valuable intermediate in organic synthesis. Its structure allows for the introduction of difluoromethyl groups into target molecules, which can significantly alter the chemical and physical properties of these compounds. For instance, it can be used in the synthesis of tetrasubstituted olefins and heterocyclic compounds , where the difluoromethyl group can improve stability and reactivity .
Catalyst Development
In the field of catalysis, Difluoro(phenyl)acetonitrile can be utilized to develop novel catalysts that facilitate the formation of carbon-heteroatom bonds. These catalysts can be applied in creating complex molecules with high precision, which is crucial in pharmaceutical research and material science .
Electrochemical Applications
Due to its polar nature and good conductivity, Difluoro(phenyl)acetonitrile is well-suited for use as a solvent and reactant in electrochemical reactions. It can be involved in the electrochemical synthesis of nitrogen-containing or nitrile-containing compounds, which are essential in various industrial applications .
Fluorescent Dye Synthesis
Difluoro(phenyl)acetonitrile: can be a precursor in the synthesis of fluorescent dyes, such as BODIPY derivatives. These dyes have applications in bioimaging and diagnostics due to their high molar absorptivity and tunable absorption and emission energies .
Safety and Hazards
Future Directions
Acetonitrile, a related compound, has been widely applied as a common solvent in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds . This suggests potential future directions for the use and study of Difluoro(phenyl)acetonitrile.
Mechanism of Action
Target of Action
Similar compounds such as benzofuran derivatives have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The introduction of substituents at the phenyl group is closely related to the antibacterial activity of the benzofuran .
Mode of Action
It is likely that the compound interacts with its targets through electrophilic substitution, a common mechanism for compounds with aromatic rings . The presence of fluorine atoms can enhance the biological activities significantly .
Biochemical Pathways
For example, they have been shown to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The compound has high gastrointestinal absorption and is bbb permeant . The compound has a Log Po/w (iLOGP) of 1.66, indicating its lipophilicity .
Result of Action
Similar compounds have shown promising antifungal, anti-inflammatory, and antioxidant activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Difluoro(phenyl)acetonitrile. For example, the presence of fluorine atoms can enhance the biological activities significantly . Additionally, the compound’s action may be influenced by the solvent used, as seen in the case of similar compounds .
properties
IUPAC Name |
2,2-difluoro-2-phenylacetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N/c9-8(10,6-11)7-4-2-1-3-5-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRSVNNZHVTXIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40448306 | |
Record name | 2,2-difluoro-2-phenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40448306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoro-2-phenylacetonitrile | |
CAS RN |
2002-72-4 | |
Record name | 2,2-difluoro-2-phenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40448306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-Difluoro-2-phenylacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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